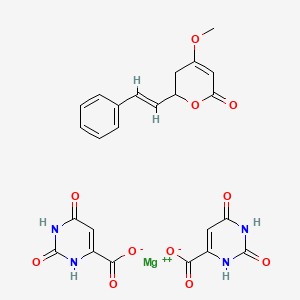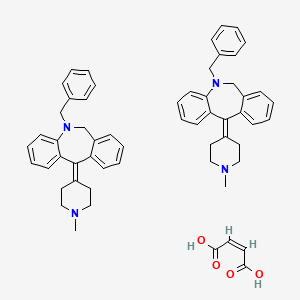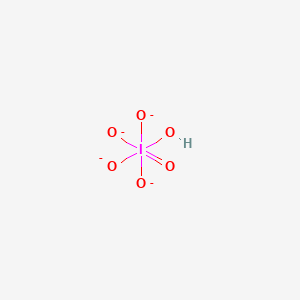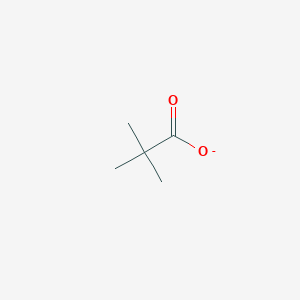
Hydroxymethylenetanshiquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethylenetanshiquinone typically involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. The use of efficient extraction techniques and advanced purification methods can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: Hydroxymethylenetanshiquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield hydroquinone derivatives .
科学研究应用
Hydroxymethylenetanshiquinone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives.
Biology: In biological research, this compound is investigated for its effects on cellular processes. It has been shown to inhibit the proliferation of tumor cells, making it a promising candidate for anti-cancer therapies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its anti-tumor properties have led to studies on its use in cancer treatment . Additionally, its effects on other diseases and conditions are being investigated.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of Hydroxymethylenetanshiquinone involves its interaction with molecular targets and pathways within cells . It exerts its effects by modulating signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . The specific molecular targets and pathways involved in its action are still under investigation.
相似化合物的比较
Hydroxymethylenetanshiquinone is part of a series of compounds with similar structures but different functional groups and substructures . Some of the similar compounds include:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share a similar core structure but differ in their functional groups, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties
属性
分子式 |
C18H14O4 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m0/s1 |
InChI 键 |
RUJKJFRMCYQMLH-ZDUSSCGKSA-N |
SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
手性 SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H](C4=C)O |
规范 SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
同义词 |
HMTQ hydroxymethylenetanshinquinone tanshinquinone, hydroxymethylene- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)





![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1233132.png)


![(2E)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one](/img/structure/B1233138.png)
